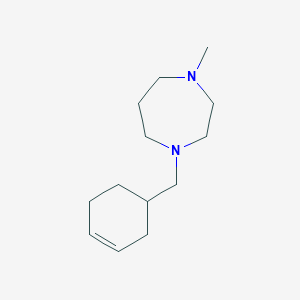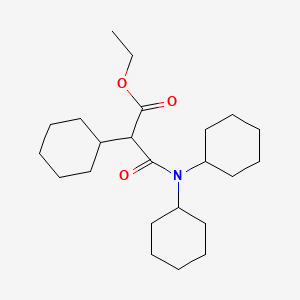![molecular formula C20H28N2O2 B5219450 N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea, commonly known as AEM, is a synthetic compound that has been widely used in scientific research. AEM is a member of the adamantyl-substituted urea family, which has been extensively studied due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of AEM is not fully understood. However, studies have suggested that AEM inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. AEM has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
AEM has been shown to have various biochemical and physiological effects. AEM has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. AEM has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
AEM has several advantages for lab experiments. AEM is a stable compound that can be easily synthesized and purified. AEM is also relatively inexpensive compared to other compounds used in scientific research. However, AEM has some limitations for lab experiments. AEM has low solubility in water, which can make it difficult to use in some experiments. AEM also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of AEM. One future direction is to study the potential use of AEM in the treatment of other diseases, such as diabetes and cardiovascular disease. Another future direction is to study the mechanism of action of AEM in more detail, to better understand its therapeutic properties. Additionally, future studies could focus on developing more effective formulations of AEM, to improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, AEM is a synthetic compound that has been widely used in scientific research. AEM has potential therapeutic properties, including the inhibition of cancer cell growth and the treatment of neurodegenerative diseases. AEM has several advantages for lab experiments, including its stability and low cost. However, AEM also has some limitations, including its low solubility in water and low bioavailability. Future studies could focus on the potential use of AEM in the treatment of other diseases and the development of more effective formulations of AEM.
Méthodes De Synthèse
The synthesis of AEM involves the reaction of 1-adamantylamine with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction yields AEM as a white powder, which can be purified by recrystallization. The purity of AEM can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AEM has been used in various scientific research studies due to its potential therapeutic properties. AEM has been shown to inhibit the growth of cancer cells in vitro and in vivo. AEM has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-4-2-14(3-5-18)6-7-21-19(23)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHOTQFZJJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)